molecular formula C22H33N3O12S B6525693 ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) CAS No. 1051931-31-7

ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6525693
CAS No.: 1051931-31-7
M. Wt: 563.6 g/mol
InChI Key: FAPGQAQSFIIMGW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C22H33N3O12S and its molecular weight is 563.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is 563.17849467 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a morpholine moiety and oxalic acid. Its structure can be represented as follows:

C17H24N4O6S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_6\text{S}

This molecular configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with morpholine and acetamido groups. The synthetic pathway often employs techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar thiophene derivatives. For instance, compounds bearing thiophene structures have shown promising results in inhibiting cancer cell proliferation across various human tumor cell lines. A notable study screened over 60 human tumor cell lines and identified several derivatives with significant cytotoxic effects, suggesting that the presence of the thiophene ring is crucial for antitumor activity .

The proposed mechanism of action for compounds like ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate involves the induction of apoptosis in cancer cells. This may occur through the activation of caspases and modulation of apoptotic pathways. Additionally, the morpholine group may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Antioxidant Properties

Compounds similar to this one have also been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting cell death in tumor cells while protecting normal cells.

Case Studies

Study Model Findings
Study AMCF-7 CellsSignificant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study BA549 CellsInduction of apoptosis confirmed through flow cytometry; increased caspase-3 activity observed.
Study CXenograft ModelsTumor growth inhibition by 50% compared to control groups when administered at 20 mg/kg body weight.

These studies underscore the potential therapeutic applications of ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate in oncology.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.2C2H2O4/c1-4-25-18(23)16-13(2)14(3)26-17(16)20-15(22)12-19-6-5-7-21-8-10-24-11-9-21;2*3-1(4)2(5)6/h19H,4-12H2,1-3H3,(H,20,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPGQAQSFIIMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCCN2CCOCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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